alpha-Methyl-2-furanethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZSINXOZLDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Alpha Methyl 2 Furanethanol
Roasting Conditions
The roasting process, particularly in coffee beans, is a critical determinant of the concentration of alpha-Methyl-2-furanethanol. Key parameters include:
Temperature: Higher roasting temperatures generally lead to an increased formation of furan (B31954) and its derivatives. However, the concentration of specific compounds can vary, with some decreasing at very high temperatures due to degradation.
Time: Longer roasting times also contribute to a higher concentration of many Maillard reaction products, including furans.
Studies on coffee roasting have shown that the levels of various furan derivatives are directly correlated with the degree of roast. Darker roasts, which are subjected to higher temperatures and longer roasting times, tend to have higher concentrations of certain furans.
Precursor Availability
The presence and concentration of precursor molecules, namely reducing sugars and amino acids, are fundamental to the formation of this compound. The specific types of sugars and amino acids present in the raw food material will influence the profile of volatile compounds generated during heating. For instance, the presence of amino acids like alanine and threonine has been shown to promote the formation of furan and 2-methylfuran (B129897).
pH
The pH of the food matrix can also affect the Maillard reaction and, consequently, the formation of furan derivatives. Different reaction pathways are favored at different pH levels, which can alter the final composition of the volatile compounds.
The following table summarizes the key factors influencing the production of furan derivatives, including this compound, during food processing:
| Factor | Effect on Furan Derivative Production |
| Roasting Temperature | Higher temperatures generally increase formation, though some derivatives may degrade at extreme temperatures. |
| Roasting Time | Longer durations typically lead to higher concentrations of Maillard reaction products. |
| Precursor Availability | The type and concentration of reducing sugars and amino acids are critical for formation. |
| pH | Influences the specific pathways of the Maillard reaction, affecting the final volatile profile. |
Advanced Analytical and Spectroscopic Characterization of Alpha Methyl 2 Furanethanol
Chromatographic Techniques for the Analysis of alpha-Methyl-2-furanethanol
Chromatography is a cornerstone for the separation and analysis of this compound from various matrices. Given its volatility and chemical nature, both gas and liquid chromatography have been adapted for its analysis.
Gas Chromatography (GC) Methodologies
Gas chromatography is the most prevalent and powerful technique for the analysis of volatile compounds like this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column.
Detailed research has established various GC methodologies tailored for furan (B31954) derivatives. Non-polar capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), are frequently used for the general separation of furanic compounds. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.
Furthermore, since this compound is a chiral compound, enantioselective GC is crucial for separating its enantiomers. This is accomplished using chiral stationary phases (CSPs), with modified cyclodextrins being particularly effective. chromatographyonline.com Columns like those based on derivatized beta-cyclodextrins can resolve the enantiomers of chiral alcohols, which is essential for authenticity studies and stereospecific synthesis. nih.gov The choice of derivatizing agent for the cyclodextrin (B1172386) can reverse the elution order of the enantiomers, providing flexibility in method development. researchgate.net
Table 1: Typical Gas Chromatography (GC) Parameters for Furan Derivative Analysis
| Parameter | Typical Conditions | Purpose/Notes |
|---|---|---|
| Column Type | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm | General-purpose, non-polar column for separating a wide range of volatile compounds. |
| Chiral Column | Modified β-cyclodextrin (e.g., CP Chirasil-DEX CB) | For the separation of (R)- and (S)-enantiomers. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Injection Mode | Split/Splitless | Split mode is used for higher concentrations, splitless for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial 40°C, ramp at 2-10°C/min to 220-250°C | Temperature gradient allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID is robust for quantification; MS provides structural information for identification. |
Liquid Chromatography (LC) Applications
While GC is preferred for volatile furan derivatives, high-performance liquid chromatography (HPLC) is a viable alternative, particularly for less volatile or thermally unstable furanic compounds. nih.gov Several HPLC methods have been developed for the analysis of compounds like furfuryl alcohol and 5-hydroxymethylfurfural (B1680220), which can be adapted for this compound. sigmaaldrich.comshimadzu.com
The most common approach is reverse-phase HPLC using a C18 stationary phase. sigmaaldrich.com A mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile, is typically employed to elute the compounds from the column. sielc.comsielc.com Detection is most commonly achieved with a UV detector, as the furan ring exhibits absorbance in the UV region (around 210-280 nm). sielc.com
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Furan Analysis
| Parameter | Typical Conditions | Purpose/Notes |
|---|---|---|
| Column | Ascentis Express C18 (or equivalent) sigmaaldrich.com | Reverse-phase separation based on polarity. |
| Mobile Phase | Water/Acetonitrile gradient sielc.comsielc.com | Separates compounds based on their hydrophobicity. |
| Flow Rate | 0.4 - 1.0 mL/min | Standard flow rate for analytical columns. |
| Detector | UV (210-280 nm) or Diode Array Detector (DAD) sielc.com | Detects the furan ring's chromophore. DAD provides spectral data. |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful tools for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile organic compounds. After components are separated by the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification by comparison to spectral libraries. This technique combines the high separation efficiency of GC with the high specificity of MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds amenable to HPLC. The eluent from the LC column is introduced into the MS source. This technique is valuable for analyzing furanic compounds in complex matrices where GC might not be suitable. mn-net.com
Spectroscopic Methods for Structural Elucidation of this compound
Spectroscopic methods are indispensable for the definitive structural confirmation of a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the complete structure of an organic molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.
For this compound (1-(furan-2-yl)propan-2-ol), the ¹H NMR spectrum would show distinct signals for the methyl, methylene, methine, and hydroxyl protons, as well as the three protons on the furan ring. The chemical shifts and coupling patterns provide definitive evidence of the structure. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl (CH₃) | C1 | ~1.2 (doublet) | ~23 |
| Methine (CH) | C2 | ~4.0 (multiplet) | ~65 |
| Methylene (CH₂) | C3 | ~2.8 (doublet) | ~38 |
| Furan CH | C5 | ~6.1 (doublet) | ~105 |
| Furan CH | C6 | ~6.3 (dd) | ~110 |
| Furan CH | C7 | ~7.3 (doublet) | ~141 |
| Furan C-O | C4 | - | ~155 |
| Hydroxyl (OH) | - | Variable (broad singlet) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and furan ring protons appear around 3100-2850 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically appears in the 1150-1050 cm⁻¹ region. Characteristic absorptions for the furan ring (C=C stretching, C-H bending) would also be present in the fingerprint region (below 1500 cm⁻¹).
Table 4: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H Stretch | Alcohol |
| 3150 - 3100 | C-H Stretch (sp²) | Furan Ring |
| 3000 - 2850 | C-H Stretch (sp³) | Alkyl Chain |
| ~1500, ~1600 | C=C Stretch | Furan Ring |
| 1150 - 1050 | C-O Stretch | Secondary Alcohol |
Compound Index
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible spectrum of this compound is primarily dictated by the electronic transitions within the furan ring, which acts as the principal chromophore. The furan molecule itself exhibits a strong absorption maximum (λmax) around 205 nm, which is attributed to a π→π* transition. nist.gov The substitution on the furan ring influences the position and intensity of this absorption band. For substituted 5-phenyl-2-furonitriles, a significant bathochromic (red) shift is observed compared to 2-furonitrile (B73164), demonstrating the effect of an extended conjugated system. chemicalpapers.com
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a critical tool for the structural elucidation of this compound (molar mass: 126.15 g/mol ). nih.gov In electron ionization (EI) mass spectrometry, the molecule undergoes ionization to form a molecular ion (M+•), which then fragments in predictable ways based on its structure. The fragmentation pattern provides a veritable fingerprint for the molecule's identification.
As a secondary alcohol, this compound is expected to undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The most favorable alpha-cleavage involves the loss of the largest alkyl group, but all adjacent C-C bonds can be cleaved. For this compound, this can result in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at a mass-to-charge ratio (m/z) of 111.
Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a fragment ion at m/z 108 (M-18). youtube.com
Furfuryl Cation Formation: Cleavage of the bond between the furan ring and the side chain is also a prominent pathway, leading to the formation of the highly stable furfuryl cation or related furan-containing fragments, such as the ion at m/z 81.
The resulting mass spectrum is a composite of these and other minor fragmentation events. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 126 | [C₇H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 111 | [M - CH₃]⁺ | Alpha-cleavage: Loss of a methyl radical |
| 108 | [M - H₂O]⁺• | Dehydration: Loss of a water molecule |
| 81 | [C₅H₅O]⁺ | Cleavage of side chain, forming furfuryl cation |
| 45 | [CH₃CHOH]⁺ | Alpha-cleavage: Loss of a furfuryl radical |
Chiral Separation and Enantiomeric Excess Determination of this compound
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, and therefore exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in stereoselective synthesis and analysis.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the enantiomeric separation of chiral compounds, including furan derivatives. researchgate.net Studies have demonstrated the successful separation of a wide array of chiral furan derivatives using cyclodextrin-based CSPs, such as hydroxypropyl-β-cyclodextrin, in the reverse-phase mode. nih.gov The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, allowing for their differential elution and separation. researchgate.net
Once the enantiomers are chromatographically separated, the enantiomeric excess (ee) can be determined. The ee is a measure of the purity of a chiral sample and is calculated by comparing the relative peak areas of the two enantiomers in the chromatogram.
Alternative methods for determining enantiomeric excess include Nuclear Magnetic Resonance (NMR) spectroscopy. This technique requires the use of a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent, to induce a chemical shift difference between the otherwise indistinguishable NMR signals of the enantiomers. researchgate.net For alcohols, novel NMR-based protocols, sometimes using chiral metal complexes or other resolving agents, can provide a rapid and accurate determination of enantiomeric purity without requiring physical separation. nih.govacs.org
Quantitative Analysis and Detection Limits for this compound
The quantitative analysis of this compound, particularly at trace levels in complex matrices like food or environmental samples, typically relies on chromatographic techniques coupled with sensitive detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the determination of furan and its derivatives. researchgate.net Sample preparation often involves headspace (HS) extraction, sometimes combined with solid-phase microextraction (SPME), to isolate the volatile analytes from the sample matrix before injection into the GC system. pfigueiredo.orgnih.gov
While specific detection limits for this compound are not widely published, data for structurally related furanic compounds, such as furfuryl alcohol, provide a strong indication of the sensitivity that can be achieved with modern analytical instrumentation. HPLC methods coupled with diode array detection (DAD) have also been developed for the simultaneous quantification of multiple furan derivatives in beverages like coffee. nih.gov
The limits of detection (LOD) and quantification (LOQ) are key performance metrics for any quantitative method. The following table summarizes reported LOQ values for related furanic compounds in various food matrices, illustrating the typical sensitivity of these methods.
| Compound | Analytical Method | Matrix | Limit of Quantitation (LOQ) | Source |
|---|---|---|---|---|
| Furfuryl alcohol | HS-SPME-GC-MS | Baby Food | 0.060–0.117 ng/g | pfigueiredo.orgnih.gov |
| Furfuryl alcohol | SPME-GC-MS/MS | Juice & Fruit | 0.160–0.675 ng/g | mdpi.com |
| Furfuryl alcohol | HPLC-DAD | Coffee | 0.35–2.55 µg/mL | nih.gov |
| 2-Acetylfuran (B1664036) | HS-SPME-GC-MS | Baby Food | 0.060–0.117 ng/g | pfigueiredo.orgnih.gov |
Chemical Reactivity and Transformation Studies of Alpha Methyl 2 Furanethanol
Reactivity of the Furan (B31954) Ring in alpha-Methyl-2-furanethanol
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution, ring-opening, oxidation, and reduction. The presence of the 1-hydroxyethyl substituent at the 2-position influences the regioselectivity and reactivity of these transformations.
The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. Reactions typically occur at the C5 position (alpha-position), which is activated by the ring oxygen and the alkyl substituent at C2. The 1-hydroxyethyl group at the C2 position directs incoming electrophiles primarily to the C5 position due to the stabilization of the cationic intermediate (sigma complex).
Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the high acid sensitivity of the furan ring requires the use of mild reagents and conditions to prevent polymerization or ring-opening side reactions. For instance, bromination of 2-substituted furans is often carried out under milder conditions, such as using N-bromosuccinimide (NBS) or bromine in dioxane, to achieve mono-substitution at the 5-position. While direct electrophilic substitution studies on this compound are not extensively documented, the reactivity pattern can be inferred from related compounds. For example, the bromination of the oxidized analogue, 2-acetylfuran (B1664036), proceeds to yield 2-bromo-1-(5-bromo-2-furanyl)ethanone, demonstrating substitution at the available C5 position.
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 1-(5-bromo-2-furyl)ethanol |
| Nitration | Acetyl nitrate (B79036) (mild conditions) | 1-(5-nitro-2-furyl)ethanol |
| Acylation | Acetic anhydride (B1165640), mild acid catalyst (e.g., H3PO4) | 1-(5-acetyl-2-furyl)ethanol |
The furan ring is susceptible to cleavage under acidic conditions, a reaction that can compete with electrophilic substitution. The presence of electron-releasing substituents, such as the 1-hydroxyethyl group, can activate the ring towards polymerization and ring-opening reactions upon protonation. pharmaguideline.com Studies on the closely related furfuryl alcohol show that acid-catalyzed polymerization is often accompanied by ring-opening, which is significantly influenced by the presence of water. mdpi.comnih.govnih.gov This hydrolytic cleavage can yield various carbonyl-containing moieties, such as 1,4-diketones. researchgate.net
A significant ring-transforming reaction for furfuryl alcohols is the oxidative ring expansion, known as the Achmatowicz reaction. nih.gov In this process, the furan ring is oxidized, often using an oxidizing agent like N-bromosuccinimide (NBS) or through biocatalytic methods, leading to the formation of a six-membered pyranone ring. nih.govthieme-connect.com For this compound, this reaction proceeds through an initial oxidation/addition step to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate when performed in methanol (B129727), which can then rearrange to a functionalized pyranone derivative. nih.govresearchgate.net This transformation is a powerful tool in synthetic chemistry for accessing carbohydrate and alkaloid precursors. thieme-connect.comsemanticscholar.org
| Reaction Type | Conditions | Resulting Structure Type |
|---|---|---|
| Acid-catalyzed Hydrolysis | Dilute aqueous acid, heat | Acyclic 1,4-dicarbonyl compounds |
| Achmatowicz Reaction (Oxidative Ring Expansion) | NBS in THF/H2O or biocatalytic oxidation | 6-hydroxy-2H-pyran-3(6H)-one derivatives |
Beyond the Achmatowicz reaction, the furan ring itself can undergo other oxidative and reductive transformations. Complete oxidative degradation of the furan ring can occur with strong oxidizing agents, effectively using the furan as a masked carboxylic acid group. semanticscholar.org
Reduction of the furan ring to the corresponding tetrahydrofuran (B95107) derivative is a common transformation, although it can be challenging to achieve without concurrent ring-opening or side-chain reactions. pharmaguideline.com Catalytic hydrogenation using various metal catalysts (e.g., Pt, Ru) is the typical method. However, the conditions must be carefully controlled. For instance, the reduction of furfuryl alcohol can sometimes lead to 2-methyl-furan through hydrogenolysis of the C-O bond of the side chain rather than ring saturation. osti.gov Selective hydrogenation of the furan ring in this compound would yield 1-(tetrahydrofuran-2-yl)ethanol, a saturated heterocyclic alcohol.
Reactions Involving the Hydroxyl and Methyl Groups in this compound Side Chain
The side chain of this compound contains a secondary alcohol, which is a key site for various chemical transformations independent of the furan ring.
The secondary hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acid catalysis, is a common method. masterorganicchemistry.comathabascau.cacerritos.eduyoutube.comchemguide.co.uk The reaction is reversible and often requires removing water or using an excess of one reactant to drive the equilibrium towards the product.
Etherification of the hydroxyl group can be achieved by reacting this compound with alkyl halides under basic conditions (Williamson ether synthesis) or through acid-catalyzed condensation with another alcohol. Studies on furfuryl alcohol have demonstrated efficient etherification with alcohols like ethanol (B145695) using solid acid catalysts such as montmorillonite (B579905) K10 or ZSM-5, yielding valuable biofuel additives like ethyl furfuryl ether. acs.orgrsc.orgresearchgate.netresearchgate.net Similar methodologies can be applied to synthesize ethers from this compound.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-acetylfuran. wikipedia.org This is a fundamental transformation in organic chemistry. conicet.gov.ar A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) to milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of reagent is crucial to avoid undesired reactions with the sensitive furan ring. The product, 2-acetylfuran, is a valuable synthetic intermediate in its own right, used in the production of pharmaceuticals and other fine chemicals. wikipedia.orgacs.orgnih.gov Theoretical studies have investigated the subsequent reactions of 2-acetylfuran, confirming its stability and importance as a product. acs.orgnih.gov
| Reagent | Common Name/Type | Notes |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Chromium-based | Mild; stops at the ketone without over-oxidation. |
| CrO3/H2SO4/acetone | Jones Oxidation | Stronger oxidizing conditions. |
| Dess-Martin Periodinane (DMP) | Hypervalent Iodine Reagent | Mild, selective, and avoids heavy metals. |
Dehydration Processes
The dehydration of α-methyl-2-furanethanol, a secondary alcohol, is a chemical reaction that involves the removal of a water molecule to form an unsaturated product. This transformation is typically facilitated by acid catalysts and can proceed through different mechanistic pathways, primarily E1 or E2, depending on the reaction conditions and the structure of the alcohol. The nature of the furan ring, with its aromatic character and the presence of the oxygen heteroatom, influences the reactivity of the carbinol group and the stability of potential intermediates.
Research into the dehydration of alcohols is extensive, with common dehydrating agents including strong mineral acids like sulfuric acid and phosphoric acid, as well as solid acid catalysts such as zeolites and metal oxides. For secondary alcohols like α-methyl-2-furanethanol, the reaction generally proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate and the distribution of products. The proximity of the furan ring can stabilize the adjacent carbocation through resonance effects.
The primary product expected from the dehydration of α-methyl-2-furanethanol is 2-vinylfuran. However, the reaction conditions, particularly temperature and the type of catalyst used, can influence the selectivity of the reaction and may lead to the formation of other byproducts through rearrangement or polymerization, a common side reaction for furan derivatives in the presence of strong acids.
Below is a table summarizing typical conditions and catalysts used for the dehydration of secondary alcohols, which are applicable to α-methyl-2-furanethanol.
| Catalyst | Temperature (°C) | Product(s) | Observations |
| Concentrated H₂SO₄ | 100-140 | Alkene(s) | Strong acid, can lead to charring and side reactions. |
| Concentrated H₃PO₄ | 100-150 | Alkene(s) | Less oxidizing than sulfuric acid, often gives cleaner reactions. |
| Alumina (B75360) (Al₂O₃) | 350-400 | Alkene(s) | Solid acid catalyst, often used in gas-phase reactions. |
| Zeolites (e.g., H-ZSM-5) | 200-300 | Alkene(s) | Shape-selective solid acid catalysts, can offer high selectivity. |
Stereochemical Transformations of this compound
α-Methyl-2-furanethanol possesses a chiral center at the carbon atom bearing the hydroxyl group, and thus exists as a pair of enantiomers, (R)-α-methyl-2-furanethanol and (S)-α-methyl-2-furanethanol. The study of its stereochemical transformations, including racemization and enantiomer interconversion, is crucial for applications where enantiomeric purity is important, such as in the synthesis of pharmaceuticals and fine chemicals.
Racemization Studies
Racemization is the process by which an enantiomerically enriched or pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For secondary alcohols like α-methyl-2-furanethanol, racemization can be induced under various conditions, often involving the temporary removal of the chirality at the stereocenter.
One common method for the racemization of chiral secondary alcohols involves a dehydrogenation-hydrogenation sequence. This can be achieved using metal catalysts or enzymatic methods. The alcohol is first oxidized to the corresponding achiral ketone (2-acetylfuran in this case), followed by reduction back to the alcohol. Without a chiral reducing agent, this process leads to a racemic mixture.
Studies on the racemization of similar secondary alcohols have highlighted the efficacy of various catalytic systems. For instance, ruthenium-based catalysts have been shown to be effective for the racemization of a wide range of chiral secondary alcohols.
Enantiomer Interconversion
Enantiomer interconversion refers to the process where one enantiomer is converted into the other. This is a key step in dynamic kinetic resolution (DKR) processes, where one enantiomer is continuously racemized while the other is selectively reacted, allowing for a theoretical yield of 100% of a single enantiomeric product.
A significant area of research in the stereochemical transformation of α-methyl-2-furanethanol is its kinetic resolution, which separates the enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol has been investigated, demonstrating the feasibility of separating the enantiomers of this compound. In one study, Candida antarctica lipase (B570770) B (Novozym 435) was used to catalyze the acylation of the alcohol with vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess.
The following table summarizes findings from a study on the lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol, which is another name for α-methyl-2-furanethanol.
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) |
| Novozym 435 | Vinyl acetate | n-Heptane | 60 | 47 | 89 |
These results indicate that enzymatic methods can be effectively employed for the stereoselective transformation of α-methyl-2-furanethanol, allowing for the preparation of its enantiomerically enriched forms.
Photochemical and Thermochemical Transformations of this compound
The furan ring in α-methyl-2-furanethanol is susceptible to transformations under the influence of light (photochemical) and heat (thermochemical). These transformations can involve the furan ring itself, the side chain, or both, leading to a variety of products.
Photochemical Transformations:
Furan and its derivatives are known to undergo various photochemical reactions. netsci-journal.com Upon direct irradiation, furan derivatives can isomerize to their "Dewar" isomers (bicyclic structures) or undergo ring-opening. nih.gov The presence of a hydroxymethyl group can also influence the photochemical behavior, potentially participating in intramolecular reactions.
Studies on the photochemistry of furan have shown that upon direct irradiation, isomerization can occur, while sensitized reactions often lead to the formation of cyclopropenyl derivatives. netsci-journal.com The specific photochemical transformations of α-methyl-2-furanethanol would likely involve similar pathways, potentially leading to isomeric products or products of ring cleavage. The stability of furan derivatives to light can be influenced by substituents; for instance, the incorporation of an arylidene moiety has been shown to improve the photostability of some furanone analogues. nih.gov
Thermochemical Transformations:
At elevated temperatures, α-methyl-2-furanethanol is expected to undergo thermal decomposition. The pyrolysis of furan and its derivatives has been studied, revealing complex reaction pathways. rsc.orgresearchgate.net For furfuryl alcohol, a related compound, pyrolysis can lead to the formation of furan, 2-methylfuran (B129897), and other degradation products. semanticscholar.org The pyrolysis of furan derivatives to generate CO often proceeds through a ring-opening reaction to form an aldehyde group, followed by decarbonylation. rsc.orgsemanticscholar.org
The thermal decomposition of α-methyl-2-furanethanol would likely initiate with the dehydration reaction to form 2-vinylfuran, as discussed in section 5.2.3. At higher temperatures, the furan ring itself would start to decompose. The side chain can also undergo cleavage. Quantum chemical studies on the pyrolysis of furfuryl alcohol suggest that the side chain functional group can promote the ring-opening reaction of the furan ring. rsc.org
The table below summarizes the major products observed from the pyrolysis of related furan compounds, providing insight into the potential thermochemical transformation products of α-methyl-2-furanethanol.
| Compound | Pyrolysis Temperature (°C) | Major Products |
| Furan | > 600 | CO, propyne, acetylene, ketene (B1206846) researchgate.net |
| Furfuryl Alcohol | > 400 | Furan, 2-methylfuran, CO, water semanticscholar.org |
Given these findings, the thermochemical transformation of α-methyl-2-furanethanol is expected to be a complex process yielding a mixture of products depending on the specific temperature and conditions.
Synthesis and Characterization of Derivatives and Analogs of Alpha Methyl 2 Furanethanol
Design and Synthesis of alpha-Methyl-2-furanethanol Derivatives
The synthesis of derivatives of this compound is a targeted process aimed at modifying its physicochemical and biological properties. The design of these novel molecules typically focuses on two primary regions: the furan (B31954) ring and the ethanol (B145695) side chain. Strategic modifications at these sites can lead to a diverse library of compounds with tailored characteristics.
Modifications at the Furan Ring
The furan ring is a key structural feature that is amenable to various chemical transformations. These modifications can alter the electronic properties, stability, and steric profile of the molecule.
Oxidation and Ring-Opening: The furan moiety is susceptible to oxidation, which can lead to the formation of reactive intermediates or stable ring-opened products. P450 enzymes, for example, can catalyze the oxidation of the furan ring to generate electrophilic intermediates like epoxides or cis-enediones. mdpi.com In synthetic chemistry, controlled oxidation can yield valuable carbonyl-containing compounds. Acid-catalyzed hydrolysis of the furan ring, a common reaction for many furan derivatives, results in the formation of dicarbonyl compounds, such as levulinic acid and its esters. researchgate.netresearchgate.netglobalresearchonline.net This transformation fundamentally alters the core structure from a heterocyclic to an aliphatic system.
Ring Rearrangement: Under certain catalytic conditions, the five-membered furan ring can undergo rearrangement to form a five-membered carbocyclic ring. For instance, in the presence of acid and a metal catalyst in an aqueous solvent, furfuryl alcohol can be converted to cyclopentanone. nih.gov This rearrangement provides a pathway to carbocyclic analogs from furan-based precursors.
Substitution and Annulation: The furan ring can undergo electrophilic substitution, although it is also sensitive to acidic conditions. More robustly, various synthetic methods allow for the preparation of substituted furans that can then be elaborated into the desired furanethanol structure. organic-chemistry.org Additionally, the diene character of the furan ring allows it to participate in Diels-Alder reactions with electrophilic alkenes and alkynes, leading to the formation of 7-oxanorbornene adducts. researchgate.netglobalresearchonline.net These adducts can be further transformed into functionalized aromatic compounds. mdpi.com
| Modification Type | Reaction | Resulting Structure | Key Reagents/Conditions |
|---|---|---|---|
| Ring-Opening | Acid-catalyzed hydrolysis | Levulinic acid or esters | Acid (e.g., H₂SO₄), Water |
| Ring Rearrangement | Catalytic rearrangement | Cyclopentanone derivatives | Metal-acid bifunctional catalysts, Water |
| Annulation | Diels-Alder Reaction | 7-oxanorbornene adducts | Electrophilic alkenes/alkynes |
| Oxidation | Metabolic or chemical oxidation | cis-Enediones | P450 enzymes or chemical oxidants |
Modifications of the Side Chain
The 2-(1-hydroxypropyl) side chain offers a versatile handle for a variety of chemical modifications, primarily centered around the hydroxyl group.
Etherification and Esterification: The hydroxyl group can be readily converted into an ether or an ester. Etherification can be achieved by reaction with alkyl halides under basic conditions. globalresearchonline.net For example, β-methoxy-2-furanethanol derivatives have been synthesized, indicating the feasibility of this modification. mdpi.com Esterification, reacting the alcohol with carboxylic acids or their derivatives, produces the corresponding furanethanol esters.
Amination: The hydroxyl group can be replaced by an amino group to generate aminoalkyl furan derivatives. This can be accomplished through a variety of methods, including reductive amination of a corresponding ketone precursor or by converting the alcohol to a leaving group followed by nucleophilic substitution with an amine. Patents describe the synthesis of various aminomethyl furans by reacting a furan alcohol with an amine and formaldehyde (B43269) (Mannich reaction) or via reductive amination of sugars. nih.govrsc.org
| Modification Type | Reaction | Functional Group Formed | Example Starting Materials |
|---|---|---|---|
| Etherification | Williamson ether synthesis | Ether (-OR) | Alkyl halide, Base |
| Esterification | Fischer esterification | Ester (-OCOR) | Carboxylic acid, Acid catalyst |
| Amination | Reductive amination | Amine (-NR₂) | Ketone precursor, Amine, Reducing agent |
| Amination | Nucleophilic substitution | Amine (-NR₂) | Activated alcohol (e.g., tosylate), Amine |
Stereoisomeric Forms of this compound Derivatives
The alpha-carbon of the ethanol side chain in this compound is a chiral center. Consequently, its derivatives exist as a pair of enantiomers, (R) and (S). The synthesis and separation of these stereoisomeric forms are critical, as different enantiomers often exhibit distinct biological activities.
Asymmetric Synthesis: The direct synthesis of a single enantiomer can be achieved through asymmetric synthesis. One prominent method is the asymmetric reduction of a prochiral ketone precursor, such as 1-(furan-2-yl)propan-1-one. Biocatalytic reduction using whole-cell systems, like Lactobacillus paracasei, has been shown to produce the corresponding (S)-alcohol with high conversion and excellent enantiomeric excess (>99% ee). researchgate.net Chiral organic catalysts can also be employed in reactions like the asymmetric vinylogous aldol (B89426) reaction of silyloxy furans to produce chiral derivatives with high enantioselectivity. nih.gov
Kinetic Resolution: An alternative approach involves the resolution of a racemic mixture. Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipase-catalyzed enantiomer-selective reactions are particularly effective. For instance, racemic 1-(furan-2-yl)ethanols can be resolved using Candida antarctica lipase (B570770) B (Novozym 435) with vinyl acetate (B1210297) as an acyl donor. researchgate.net This process typically yields one enantiomer as the acylated product and the other as the unreacted alcohol, both in high enantiomeric purity. researchgate.net Similarly, lipase-catalyzed hydrolysis of racemic acetates can be used to resolve enantiomers, yielding one enantiomer as the alcohol and the other as the unreacted acetate. mdpi.com
Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a physical method used to separate enantiomers from a racemic mixture. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.gov
| Method | Description | Example | Outcome |
|---|---|---|---|
| Asymmetric Bioreduction | Enzymatic reduction of a prochiral ketone. | Reduction of 1-(furan-2-yl)propan-1-one with Lactobacillus paracasei. researchgate.net | Direct synthesis of a single enantiomer (e.g., (S)-alcohol). |
| Enzymatic Kinetic Resolution | Lipase-catalyzed enantioselective acylation of a racemic alcohol. | Acylation of racemic 1-(furan-2-yl)ethanols with Novozym 435. researchgate.net | Separation into one acylated enantiomer and one unreacted alcohol enantiomer. |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Separation of racemic propranolol (B1214883) enantiomers. nih.gov | Physical separation of both enantiomers from a racemic mixture. |
Advanced Characterization of Novel this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic techniques. These methods provide definitive confirmation of the molecular structure, including the specific sites of modification and the stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules.
¹H NMR: Provides information on the number, environment, and connectivity of protons. For a derivative, shifts in the signals corresponding to the furan ring protons (typically found between 6-8 ppm) or the side chain protons (e.g., the methine proton adjacent to the hydroxyl/ether group) would confirm the location of modification. nih.gov
¹³C NMR: Shows the signals for each unique carbon atom in the molecule. Modifications to the furan ring or side chain result in predictable shifts in the corresponding carbon signals, allowing for unambiguous structure confirmation. nih.govresearchgate.net For example, the conversion of the alcohol to an ether would cause a downfield shift of the adjacent alpha-carbon.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the new compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition and confirmation of the molecular formula. nih.gov The fragmentation pattern can also offer structural clues; for instance, cleavage at the bond between the furan ring and the side chain is a common fragmentation pathway for these types of molecules.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, the synthesis of an ester derivative would be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹, while the disappearance of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) would also be observed.
| Technique | Information Obtained | Example Application for a Hypothetical Ether Derivative |
|---|---|---|
| ¹H NMR | Proton environment and connectivity. | Appearance of new signals for the added alkyl group (e.g., a singlet at ~3.3 ppm for a methoxy (B1213986) group). |
| ¹³C NMR | Carbon skeleton and functional groups. | Shift of the alpha-carbon signal; new signal for the ether's alkyl carbon. researchgate.net |
| Mass Spectrometry (MS) | Molecular weight and fragmentation. | Molecular ion peak corresponding to the new, higher molecular weight. |
| Infrared (IR) Spectroscopy | Presence/absence of functional groups. | Disappearance of the broad O-H stretch; appearance of a C-O ether stretch (~1100 cm⁻¹). |
Environmental Fate and Degradation of Alpha Methyl 2 Furanethanol
Abiotic Degradation Pathways of alpha-Methyl-2-furanethanol
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes, such as photolysis and hydrolysis.
Photolytic degradation is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For many organic compounds, this is a significant degradation pathway in the atmosphere and surface waters. Furan (B31954) and its derivatives are known to react with hydroxyl radicals (OH) in the atmosphere, which is a primary mechanism of their atmospheric degradation whiterose.ac.uknih.gov. The rate of this reaction is influenced by the degree of substitution on the furan ring, with alkyl-substituted furans generally reacting faster than unsubstituted furan whiterose.ac.uk.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its persistence in aquatic environments. The kinetics of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691) have been investigated, with the proposed mechanism involving a slow proton transfer to the α-carbon atom of the furan ring as the rate-limiting step researchgate.net. This suggests that under acidic conditions, the furan ring can be opened.
For this compound, the furan ring is expected to be susceptible to acid-catalyzed hydrolysis, similar to other simple furans researchgate.net. However, the rate of hydrolysis is dependent on pH and temperature. In neutral environmental waters, the rate of hydrolysis for many furan derivatives is expected to be slow. For instance, furfuryl alcohol is miscible with but considered unstable in water, suggesting some degree of hydrolytic reactivity atamanchemicals.com. Without specific experimental data for this compound, its precise hydrolytic half-life under various environmental conditions remains unquantified.
Table 1: Predicted Abiotic Degradation of this compound (based on analogous compounds)
| Degradation Pathway | Environmental Compartment | Predicted Rate/Significance | Primary Mechanism | Potential Products |
| Photolysis | Atmosphere | Moderate to High | Reaction with hydroxyl radicals (OH) | Oxidized ring-opened products, smaller carbonyl compounds |
| Hydrolysis | Water | Low at neutral pH; increases with acidity | Acid-catalyzed ring opening | Dicarbonyl compounds |
Biotransformation of this compound in Environmental Systems
Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major degradation pathway for many organic chemicals in soil and water.
The microbial degradation of furan compounds has been studied, particularly for furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are common byproducts of biomass processing. Microorganisms have evolved various pathways to detoxify and utilize these compounds. A common initial step in the microbial metabolism of furan aldehydes is their oxidation or reduction to the corresponding carboxylic acids or alcohols nih.gov.
While there is a lack of specific studies on the microbial degradation of this compound, it is plausible that microorganisms capable of degrading other furan alcohols could also transform this compound. The initial step would likely involve the oxidation of the alcohol group. The furan ring itself can also be a target for microbial attack, often leading to ring cleavage and the formation of intermediates that can enter central metabolic pathways. Many naturally occurring furanic compounds are metabolized by plants, fungi, and bacteria nih.gov.
The oxidation of the furan ring is a key step in the metabolism and toxicity of many furan-containing compounds. This process can generate reactive electrophilic intermediates, such as epoxides or cis-enediones nih.gov. These reactive metabolites can then be detoxified through conjugation with cellular nucleophiles like glutathione.
In the environment, the microbial degradation of this compound would likely proceed through a series of oxidation steps. Potential metabolites could include the corresponding aldehyde or carboxylic acid, followed by ring-opening products. For furan itself, the biotransformation is known to produce reactive metabolites that can lead to toxicity nih.govtandfonline.com. The specific metabolites of this compound in environmental systems have not been documented.
Table 2: Plausible Biotransformation Pathway of this compound
| Step | Reaction | Potential Intermediate/Metabolite | Enzyme Class (Hypothetical) |
| 1 | Oxidation of alcohol | 1-(Furan-2-yl)propan-2-one | Alcohol Dehydrogenase |
| 2 | Further Oxidation | 2-Furoic acid derivative | Aldehyde Dehydrogenase |
| 3 | Ring Cleavage | Acyclic dicarbonyl compounds | Monooxygenase/Dioxygenase |
| 4 | Further Metabolism | Intermediates of central metabolism | Various |
Distribution and Persistence of this compound in Different Environmental Compartments
The distribution and persistence of a chemical in the environment are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), as well as its susceptibility to degradation processes.
Based on modeling for structurally similar compounds like furfuryl alcohol, furan derivatives are generally not expected to be persistent in water, air, sediment, or soil canada.ca. They are also not expected to significantly bioaccumulate due to their low Kow values canada.ca. An ecological risk classification of organic substances identified furfuryl alcohol as having a low potential to cause ecological harm canada.cacanada.ca.
For this compound, its physicochemical properties would dictate its partitioning behavior. Without experimental data, predictive models like the US EPA's EPI Suite™ could be used to estimate these properties and its likely environmental distribution researchgate.netepa.govresearchgate.net. Generally, compounds with moderate water solubility and vapor pressure may be found in both aquatic and atmospheric compartments. Its persistence will be a function of the rates of photolysis, hydrolysis, and biodegradation. Given the expected reactivity of the furan ring, it is unlikely to be highly persistent in the environment.
Role of Alpha Methyl 2 Furanethanol in Broader Scientific Contexts
Contribution of alpha-Methyl-2-furanethanol to Aroma Profiles in Food Science
This compound, also known as 1-(furan-2-yl)ethanol, is a heterocyclic organic compound that plays a role in the complex aroma profiles of various thermally processed foods. Its formation is often associated with the Maillard reaction and caramelization, processes that are fundamental to the development of flavor and color in baked goods, roasted products, and beverages.
The table below details the occurrence of this compound and related furan (B31954) derivatives in selected food products and their general contribution to the aroma profile.
| Food Product | Associated Process | Role of Furan Derivatives in Aroma Profile |
| Roasted Coffee | Maillard Reaction, Pyrolysis | Contribute to sweet, burnt, and caramellic notes. |
| Baked Bread | Maillard Reaction | Part of the complex mixture creating the "baked" aroma. |
| White Tea | Fermentation/Drying | Compounds like 2-pentyl-furan create fruity and creamy notes. nih.gov |
| Canned Tomatoes | Thermal Processing | 2-isobutylthiazole, a related compound, enhances the fresh tomato note. imreblank.ch |
Presence of this compound in Complex Chemical Mixtures
Beyond its role in food science, this compound is also found as a component in complex chemical mixtures derived from the thermal decomposition of biomass. One significant example is its presence in biomass tar, a byproduct of gasification. During biomass gasification at temperatures between 700–900°C, the primary components are transformed into a mixture of aromatic compounds. sci-hub.se
Analysis of tars from biomass gasification has identified a wide array of organic compounds. At lower temperatures (500-600°C), the tar consists mainly of primary components that include oxygenated compounds. sci-hub.se As the temperature increases, these are converted into more stable aromatic hydrocarbons like toluene, indene, and naphthalene. sci-hub.se this compound can be found among the oxygenated heterocyclic compounds in these mixtures, representing an intermediate stage in the thermal degradation of lignocellulosic materials.
The following table lists representative compounds found in biomass tar, illustrating the chemical environment in which this compound can be present.
| Compound Class | Representative Compounds |
| Oxygenated Heterocycles | 2-Furanmethanol, alpha-methyl-; Benzofuran |
| Aromatic Hydrocarbons | Toluene, Indene, Naphthalene, Phenanthrene |
| Phenols | Phenol, Cresols |
| Alkyl Aromatics | 1-methyl-Naphthalene |
Comparison of this compound with Related Furan Derivatives
This compound belongs to the furan family, a class of heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. cymitquimica.com Its chemical properties and function are best understood in comparison with other structurally similar furan derivatives, such as furfural (B47365) and furfuryl alcohol, which are also significant platform chemicals derived from biomass.
Furfural: As an aldehyde, furfural is a key precursor in the chemical industry for the synthesis of furfuryl alcohol, 2-methylfuran (B129897), and 2-methyltetrahydrofuran. researchgate.net It is primarily produced from the acid hydrolysis and cyclodehydration of pentose (B10789219) sugars found in lignocellulosic biomass. researchgate.net
Furfuryl Alcohol: This compound is produced by the hydrogenation of furfural. researchgate.net It serves as a monomer for the production of furan resins and is used in the synthesis of other fine chemicals.
2-Methylfuran: Often produced from furfural, 2-methylfuran is valued as a biofuel additive due to its high octane (B31449) rating.
This compound differs from these compounds by the presence of an ethyl alcohol group attached to the furan ring. This hydroxyl group provides a reactive site for further chemical modifications, such as esterification. cymitquimica.com
The table below provides a structural and functional comparison of these furan derivatives.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Primary Role/Application |
| This compound | C₆H₈O₂ | 112.13 | Furan Ring, Secondary Alcohol | Aroma Compound, Synthesis Intermediate cymitquimica.com |
| Furfural | C₅H₄O₂ | 96.08 | Furan Ring, Aldehyde | Platform Chemical, Precursor to Furfuryl Alcohol researchgate.net |
| Furfuryl Alcohol | C₅H₆O₂ | 98.10 | Furan Ring, Primary Alcohol | Monomer for Resins, Chemical Intermediate |
| 2-Methylfuran | C₅H₆O | 82.10 | Furan Ring, Methyl Group | Biofuel Component |
Potential as a Building Block in Organic Synthesis
The term "organic building blocks" refers to functionalized organic molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com this compound possesses structural features that make it a valuable building block in organic synthesis. Its reactivity is influenced by two key components: the furan ring and the secondary alcohol (hydroxymethyl) group. cymitquimica.com
The hydroxyl group can readily participate in a variety of chemical reactions, most notably oxidation and esterification. cymitquimica.com This allows for the straightforward introduction of new functional groups or the linking of the molecule to other chemical structures. For example, it can be reacted with carboxylic acids to form esters, which are themselves a diverse class of compounds with applications in fragrances, solvents, and polymers.
The furan ring itself can undergo various transformations, serving as a diene in Diels-Alder reactions or being susceptible to ring-opening reactions to yield linear aliphatic compounds. This versatility allows synthetic chemists to use furan derivatives as precursors for a wide range of target molecules. While methanol (B129727) is a more fundamental C1 building block, furan-based molecules like this compound provide a more complex and pre-functionalized scaffold for creating specialized chemicals, including those for medicinal and materials science applications. cymitquimica.comresearchgate.netchemrxiv.org
Future Research Directions for Alpha Methyl 2 Furanethanol
Emerging Methodologies for Synthesis and Analysis
Future research is poised to revolutionize the production and characterization of alpha-methyl-2-furanethanol through the adoption of greener synthetic methods and more sophisticated analytical techniques.
Biocatalytic and Chemoenzymatic Synthesis
Recent advancements in biotechnology offer promising avenues for the asymmetric synthesis of chiral alcohols, a field highly relevant to the production of specific stereoisomers of related furan-containing compounds. For instance, the biocatalytic synthesis of (S)-1-(furan-2-yl)propan-1-ol has been successfully achieved through the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one, utilizing the whole cells of Lactobacillus paracasei BD101. This method has demonstrated high conversion rates (>99%), excellent enantiomeric excess (>99%), and substantial yields (96%) on a gram scale. These findings strongly suggest that similar biocatalytic strategies could be developed for the stereoselective synthesis of this compound, offering an environmentally friendly and highly efficient alternative to traditional chemical synthesis.
Further research in this area could focus on:
Enzyme screening: Identifying and engineering novel enzymes with high stereoselectivity for the reduction of the corresponding ketone precursor to this compound.
Process optimization: Fine-tuning reaction conditions such as pH, temperature, and substrate concentration to maximize yield and enantiomeric purity.
Immobilization techniques: Developing robust methods for enzyme immobilization to enhance catalyst stability and reusability, thereby improving the economic viability of the process.
Advanced Analytical and Separation Techniques
The accurate analysis and separation of this compound from complex mixtures, as well as the resolution of its potential stereoisomers, are critical for its application and study. Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are central to these efforts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of furan (B31954) derivatives. The development of methods utilizing tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring mode allows for high sensitivity and selectivity. For the analysis of furan derivatives in various matrices, techniques such as headspace solid-phase microextraction (HS-SPME) are employed for sample preparation, enabling the detection of trace amounts of these volatile compounds. Future research could focus on the development of validated GC-MS methods specifically for this compound, including the establishment of optimal extraction and separation conditions.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation: For chiral molecules like this compound, the separation of enantiomers is crucial. HPLC, utilizing chiral stationary phases (CSPs), is the predominant technique for this purpose. Studies on other chiral furan derivatives have shown that derivatized beta-cyclodextrin (B164692) stationary phases are particularly effective for enantiomeric separation in the reverse-phase mode. Future analytical research should explore a range of CSPs and mobile phase compositions to develop a robust HPLC method for the enantioseparation of this compound.
Table 1: Emerging Methodologies for Synthesis and Analysis of this compound
| Area | Methodology | Key Research Focus | Potential Advantages |
|---|---|---|---|
| Synthesis | Biocatalysis/Chemoenzymatic Synthesis | Enzyme screening, process optimization, enzyme immobilization | High stereoselectivity, environmentally friendly, high yields |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Method development and validation for quantification | High sensitivity and selectivity for trace analysis |
| Analysis | High-Performance Liquid Chromatography (HPLC) | Chiral stationary phase screening for enantioseparation | Resolution of stereoisomers |
Untapped Reactivity Profiles
While the fundamental reactivity of the furan ring and alcohol functionality is known, the specific and potentially novel reactions of this compound remain largely unexplored. Future research should aim to uncover and exploit its unique chemical behavior.
Exploration of Novel Reaction Pathways
The furan moiety in this compound is an electron-rich diene, making it a candidate for various cycloaddition reactions. While the Diels-Alder reaction of furans is well-documented, its application to substituted furan alcohols like this compound could lead to the synthesis of complex and potentially bioactive oxabicyclic compounds. Research should investigate both intermolecular and intramolecular Diels-Alder reactions under various conditions, including the use of Lewis acid catalysis to enhance reactivity and selectivity.
Furthermore, the oxidation of the furan ring can lead to the formation of reactive intermediates such as enediones, which can be precursors to other valuable compounds. The specific impact of the hydroxypropyl side chain on the outcome of such oxidation reactions is an area ripe for investigation. Similarly, selective reduction of the furan ring could yield dihydrofuran and tetrahydrofuran (B95107) derivatives, expanding the molecular diversity accessible from this starting material.
Derivatization and Functional Group Transformations
The hydroxyl group of this compound offers a handle for a wide range of functional group transformations that have not been systematically explored.
Esterification and Etherification: While conceptually straightforward, the systematic synthesis and characterization of esters and ethers of this compound could yield compounds with interesting properties. For example, enzymatic esterification in non-aqueous media could provide a green route to novel derivatives.
Conversion to Other Functional Groups: The alcohol can be converted to halides, amines, or other functional groups, opening up further synthetic possibilities. The interplay between the reactivity of the hydroxyl group and the furan ring in these transformations warrants detailed investigation.
Advanced Computational Chemistry Applications to this compound
Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, offering insights that can guide experimental work.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a versatile computational method for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to:
Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to identify the most reactive sites for electrophilic and nucleophilic attack.
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for various transformations, such as cycloadditions, oxidations, and rearrangements. This can help in understanding the regio- and stereoselectivity of reactions and in designing catalysts to control these outcomes. For instance, DFT studies on the conversion of furfuryl alcohol to 2-methylfuran (B129897) have provided valuable insights into the role of catalysts in activating the furan ring and facilitating C-O bond scission.
Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR)
Molecular modeling techniques can be used to predict the physical and chemical properties of this compound and its derivatives. This includes properties such as solubility, boiling point, and conformational preferences.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their potential biological or chemical activity. By developing robust QSAR models, it may be possible to predict the activity of novel derivatives before their synthesis, thereby accelerating the discovery of compounds with desired properties. QSAR studies have been successfully applied to other furan derivatives to understand their antimicrobial activity and their potential as corrosion inhibitors.
Table 2: Advanced Computational Chemistry Applications for this compound
| Computational Method | Application | Predicted Information |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | Reactive sites, HOMO-LUMO gap, electrostatic potential |
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state geometries and energies, reaction pathways |
| Molecular Modeling | Property Prediction | Physical and chemical properties (e.g., solubility, conformation) |
| Quantitative Structure-Activity Relationship (QSAR) | Activity Prediction | Correlation of structure with biological or chemical activity |
Q & A
Q. What are the critical steps for synthesizing alpha-Methyl-2-furanethanol in laboratory settings?
- Methodological Answer : Synthesis typically involves Grignard reactions or catalytic hydrogenation of furan derivatives. Key steps include:
- Reaction Optimization : Use anhydrous conditions for Grignard reagents (e.g., ethylmagnesium bromide) to minimize side reactions .
- Purification : Employ fractional distillation or column chromatography to isolate the compound, given its volatility and potential impurities.
- Yield Validation : Replicate reactions under controlled temperatures (e.g., 0–5°C for exothermic steps) and monitor via TLC or GC-MS .
Table 1 : Example Synthesis Routes
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Grignard Addition | THF, 0°C | 65–75 | Adapted from |
| Catalytic Hydrogenation | Pd/C, ethanol | 80–85 | Hypothetical* |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure (e.g., furan ring protons at δ 6.2–7.5 ppm, methyl group at δ 1.2–1.5 ppm) .
- GC-MS : Quantify purity and detect volatile byproducts; use split/splitless injection modes for reproducibility .
- IR Spectroscopy : Identify functional groups (e.g., -OH stretch ~3300 cm⁻¹, furan C-O-C ~1250 cm⁻¹).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with PID detectors.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist (similar to protocols for structurally related alcohols) .
- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Variable Control : Standardize solvent purity (e.g., anhydrous THF vs. technical grade), catalyst activation (e.g., pre-reduced Pd/C), and reaction time.
- Statistical Analysis : Apply ANOVA to compare yields across replicates; report means ± SD with <3 significant figures (e.g., 72.3% ± 1.5) .
- Byproduct Profiling : Use HPLC-MS to identify side products (e.g., dimerization or oxidation derivatives).
Q. What computational models predict the stability of this compound under varying pH and temperature?
- Methodological Answer :
- DFT Calculations : Simulate degradation pathways (e.g., acid-catalyzed ring-opening) using Gaussian or ORCA software.
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Table 2 : Stability Data (Hypothetical)
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 2, 25°C, 1 week | 15 | 2-Furanecarboxylic acid |
| pH 7, 40°C, 1 week | 5 | None detected |
Q. How do stereoelectronic effects influence the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Steric Analysis : Use molecular docking (AutoDock Vina) to assess interactions between the methyl group and catalytic sites (e.g., Pd nanoparticles).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to probe rate-limiting steps .
Guidelines for Reporting Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
